![molecular formula C13H18NO4P B14209059 Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate CAS No. 841236-93-9](/img/structure/B14209059.png)
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate typically involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction is carried out in toluene at 60°C, with reaction times varying from 24 to 96 hours depending on the specific synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phosphonate ester to other functional groups.
Substitution: The phenyl group or the pyrrolidinone ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (pyrrolidin-2-yl)phosphonate
- Diethyl (5-oxopyrrolidin-2-yl)phosphonate
- Dimethyl (2-oxopyrrolidin-1-yl)phosphonate
Uniqueness
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl group and a pyrrolidinone ring, which confer specific chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
841236-93-9 |
|---|---|
Molecular Formula |
C13H18NO4P |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-[dimethoxyphosphoryl(phenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H18NO4P/c1-17-19(16,18-2)13(11-7-4-3-5-8-11)14-10-6-9-12(14)15/h3-5,7-8,13H,6,9-10H2,1-2H3 |
InChI Key |
HHEUAHKNZDBHNP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)N2CCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
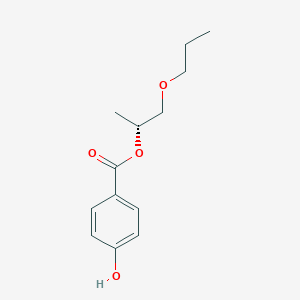
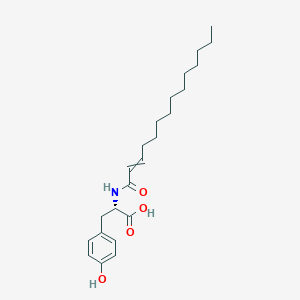
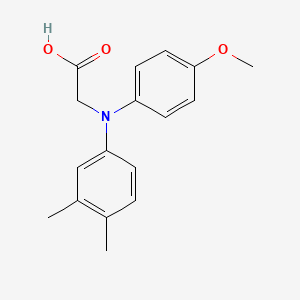
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
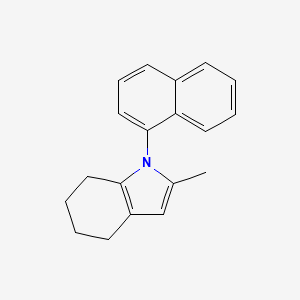
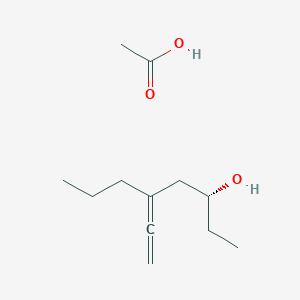
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

